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Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of PIK-90, a potent

phosphoinositide 3-kinase (PI3K) inhibitor. Understanding the selectivity of small molecule

inhibitors is crucial for interpreting experimental results and anticipating potential off-target

effects in drug development. This document summarizes quantitative data on PIK-90's

inhibitory activity against a panel of kinases, details the experimental methodologies used for

these assessments, and illustrates the primary signaling pathways affected.

Kinase Inhibition Profile of PIK-90
PIK-90 is a potent inhibitor of Class I PI3K isoforms, demonstrating high affinity for p110α,

p110γ, and p110δ.[1][2] Notably, it also exhibits significant inhibitory activity against the DNA-

dependent protein kinase (DNA-PK) and to a lesser extent, the mammalian target of rapamycin

(mTOR).[1] The following table summarizes the half-maximal inhibitory concentration (IC50)

values of PIK-90 against a range of kinases, providing a clear comparison of its selectivity.
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Kinase Target IC50 (nM)

p110α 11[1][2]

DNA-PK 13[1]

p110γ 18[1][2]

PI 3-KC2α 47[1]

p110δ 58[1][2]

PI 3-KC2β 64[1]

p110β 350

ATM 610

hsVPS34 830

mTORC1 1050

PI4KIIIα 830

PI4KIIIβ 3100

ATR 15000

Experimental Protocols
The IC50 values for PIK-90 are typically determined using in vitro kinase assays. The two

primary methods employed are the thin-layer chromatography (TLC) assay and the membrane

capture assay.

Thin-Layer Chromatography (TLC) Kinase Assay
This method directly measures the enzymatic activity of the kinase by quantifying the

radiolabeled lipid product.

Protocol:

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase,

the inhibitor (PIK-90 at various concentrations, typically with a final DMSO concentration of
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2%), a buffer solution (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2), and the lipid substrate

(e.g., freshly sonicated phosphatidylinositol at 100 µg/mL).[2]

Reaction Initiation: The kinase reaction is initiated by the addition of ATP, which includes a

radioactive isotope such as γ-³²P-ATP, to a final concentration of 10 µM or 100 µM.[2] The

reaction is allowed to proceed for a set time, typically 20 minutes, at room temperature.[2]

Reaction Termination: The reaction is stopped by adding 1N HCl, followed by a mixture of

chloroform and methanol (1:1).[2]

Lipid Extraction: The mixture is vortexed and centrifuged to separate the phases. The

organic (lower) phase, containing the lipids, is carefully transferred to a new tube.[2]

TLC Analysis: The extracted lipid is spotted onto a TLC plate, which is then developed in a

solvent system (e.g., 65:35 n-propanol:1M acetic acid) for 3-4 hours.[2]

Detection and Quantification: The TLC plate is dried and exposed to a phosphorimager

screen. The amount of radiolabeled lipid product is quantified to determine the kinase activity

at each inhibitor concentration.[2]

IC50 Determination: The IC50 value, the concentration of the inhibitor that reduces enzyme

activity by 50%, is calculated by plotting the kinase activity against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

High-Throughput Membrane Capture Assay
This assay is a more high-throughput alternative to the TLC method and relies on the principle

that phosphoinositides bind to nitrocellulose membranes.

Protocol:

Kinase Reaction: The kinase reaction is set up in a similar manner to the TLC assay in a 96-

well plate format.

Membrane Spotting: After the reaction, a small aliquot of the reaction mixture is spotted onto

a nitrocellulose membrane.
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Washing: The membrane is washed to remove unincorporated ATP and other reaction

components, leaving only the radiolabeled lipid product bound to the membrane.

Quantification: The amount of radioactivity on the membrane is quantified using a

phosphorimager or a scintillation counter.

IC50 Calculation: Similar to the TLC assay, the IC50 value is determined by analyzing the

dose-response curve.

Signaling Pathways and Experimental Workflows
PIK-90's primary targets, PI3K and DNA-PK, are critical nodes in cell signaling pathways that

regulate cell growth, proliferation, survival, and DNA repair.

PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the canonical PI3K/Akt/mTOR pathway and indicates the point of

inhibition by PIK-90.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1684649/docs?utm_src=pdf-body#pik-90-kinase-cross-reactivity-a-comparative-guide
https://www.benchchem.com/product/b1684649/docs?utm_src=pdf-body#pik-90-kinase-cross-reactivity-a-comparative-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684649?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

Cytoplasm

Nucleus

Receptor Tyrosine
Kinase (RTK)

PI3K

Recruits &
Activates

PIP2

Phosphorylates

PIP3

PDK1

Recruits

Akt

Recruits

Phosphorylates
(Activates)

TSC2

Inhibits

Gene Transcription
(Growth, Proliferation)

Promotes
Survival

mTORC1

p70S6K

Activates

4E-BP1

Inhibits

Rheb-GTP

Inhibits

Activates

Growth Factor

Activates

PIK-90

Inhibits

Click to download full resolution via product page

Caption: PI3K/Akt/mTOR signaling pathway inhibited by PIK-90.
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DNA-PK Signaling Pathway in Non-Homologous End
Joining (NHEJ)
The following diagram outlines the role of DNA-PK in the NHEJ pathway for DNA double-strand

break repair, a process also inhibited by PIK-90.
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Caption: DNA-PK's role in NHEJ repair, a target of PIK-90.

Experimental Workflow for IC50 Determination
The logical flow for determining the IC50 of an inhibitor like PIK-90 is depicted below.
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Caption: Workflow for determining kinase inhibitor IC50 values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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